molecular formula C10H13NO B13928789 N-Ethyl-N-methyl-benzamide CAS No. 61260-46-6

N-Ethyl-N-methyl-benzamide

Cat. No.: B13928789
CAS No.: 61260-46-6
M. Wt: 163.22 g/mol
InChI Key: YPHRECOHXALQKL-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-benzamide is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.2163 g/mol . It is a derivative of benzamide, where the amide nitrogen is substituted with both ethyl and methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-methyl-benzamide can be synthesized through the direct condensation of benzoic acid and N-ethyl-N-methylamine. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One method involves using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and efficient pathway provides high yields and is eco-friendly.

Industrial Production Methods

In industrial settings, the production of this compound often involves similar condensation reactions but on a larger scale. The reaction mixture is typically heated and stirred for extended periods to ensure complete conversion. The product is then purified through extraction and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-benzamide involves its interaction with specific molecular targets and pathways. Its unique chemical structure allows it to participate in various biochemical processes, including enzyme inhibition and receptor binding. These interactions can lead to changes in cellular functions and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-methyl-benzamide is unique due to the presence of both ethyl and methyl groups on the amide nitrogen. This dual substitution enhances its chemical reactivity and potential biological activities compared to its simpler counterparts .

Properties

CAS No.

61260-46-6

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-ethyl-N-methylbenzamide

InChI

InChI=1S/C10H13NO/c1-3-11(2)10(12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

YPHRECOHXALQKL-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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